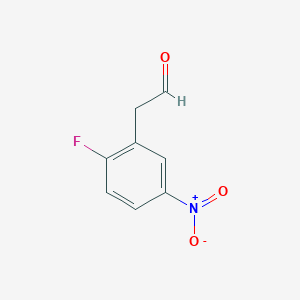
2-(2-Fluoro-5-nitrophenyl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluoro-5-nitrophenyl)acetaldehyde is an organic compound with the molecular formula C8H6FNO3 It is characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring, along with an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-5-nitrophenyl)acetaldehyde typically involves the nitration of 2-fluorobenzaldehyde followed by selective reduction. The nitration process introduces a nitro group at the desired position on the benzene ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to ensure regioselectivity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Fluoro-5-nitrophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-(2-Fluoro-5-nitrophenyl)acetic acid.
Reduction: 2-(2-Fluoro-5-aminophenyl)acetaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Fluoro-5-nitrophenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and nitro groups.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2-Fluoro-5-nitrophenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-5-nitrophenyl isocyanate
- 2-Fluoro-5-nitrophenylacetonitrile
Uniqueness
2-(2-Fluoro-5-nitrophenyl)acetaldehyde is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring, along with an aldehyde functional group. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Eigenschaften
Molekularformel |
C8H6FNO3 |
|---|---|
Molekulargewicht |
183.14 g/mol |
IUPAC-Name |
2-(2-fluoro-5-nitrophenyl)acetaldehyde |
InChI |
InChI=1S/C8H6FNO3/c9-8-2-1-7(10(12)13)5-6(8)3-4-11/h1-2,4-5H,3H2 |
InChI-Schlüssel |
MGTNHSOETVYQHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-Aminoethyl)-1-azabicyclo[3.3.1]nonan-4-ol](/img/structure/B13183648.png)
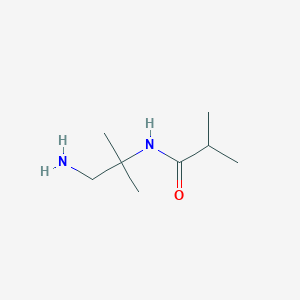
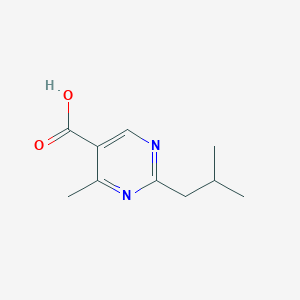
![4-(1-Methyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13183654.png)
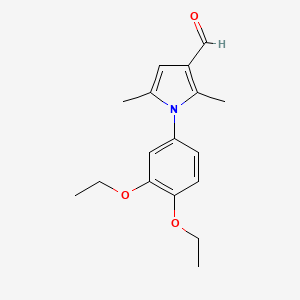
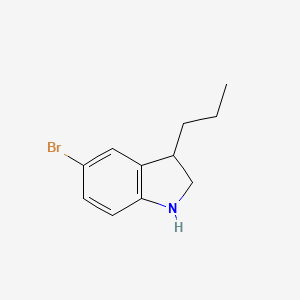
![5-({[(tert-butoxy)carbonyl]amino}methyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13183667.png)
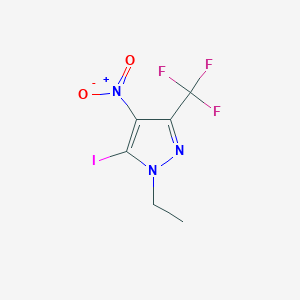
![1-[2-(Aminomethyl)azepan-1-yl]ethan-1-one](/img/structure/B13183701.png)
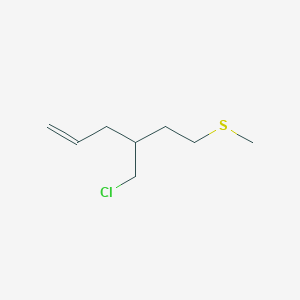

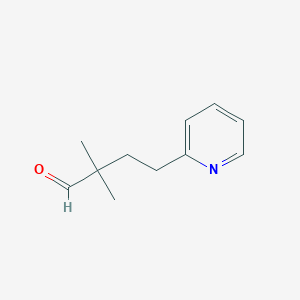

![5-[tert-Butyl(methyl)amino]furan-2-carbaldehyde](/img/structure/B13183730.png)
